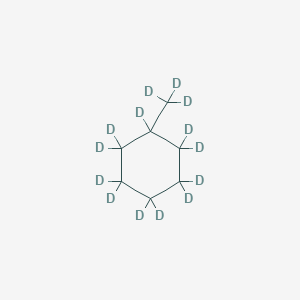
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, also known as Cl-IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione exerts its effects by binding to and activating adenosine A3 receptors, which are G protein-coupled receptors that are expressed in various immune and cancer cells. Activation of adenosine A3 receptors leads to the inhibition of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells. 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has also been shown to modulate the release of neurotransmitters in the brain, leading to its neuroprotective effects.
生化学的および生理学的効果
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release in the brain. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor properties.
実験室実験の利点と制限
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for adenosine A3 receptors, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its low solubility in water, which may limit its use in some experimental settings.
将来の方向性
There are several future directions for the study of 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
合成法
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 2,6-diaminopurine with chloroacetyl chloride, followed by the reaction with ethyl acetoacetate and hydrolysis. The final product is obtained after purification and isolation using chromatographic techniques.
科学的研究の応用
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties by activating adenosine A3 receptors, which are expressed in various immune and cancer cells. 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
特性
CAS番号 |
1919-38-6 |
|---|---|
製品名 |
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione |
分子式 |
C10H13ClN4O2 |
分子量 |
256.69 g/mol |
IUPAC名 |
7-(2-chloropropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2/c1-6(11)4-15-5-12-8-7(15)9(16)14(3)10(17)13(8)2/h5-6H,4H2,1-3H3 |
InChIキー |
YAPLUWBOORSOHV-UHFFFAOYSA-N |
SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)Cl |
正規SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)Cl |
その他のCAS番号 |
1919-38-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



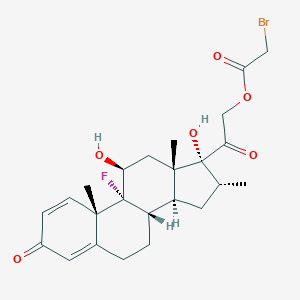
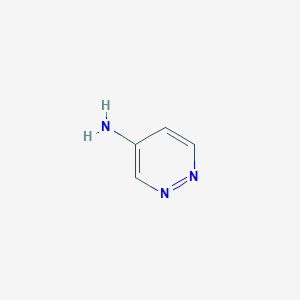
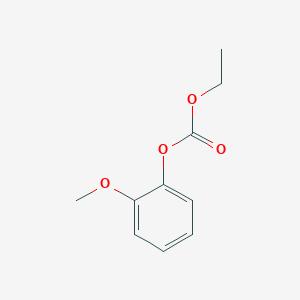
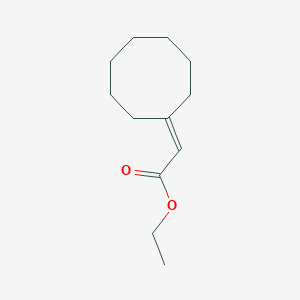
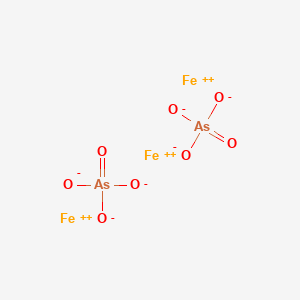
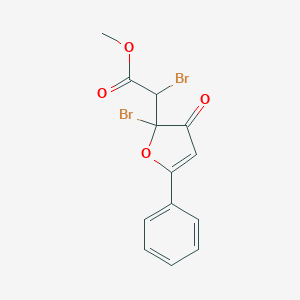
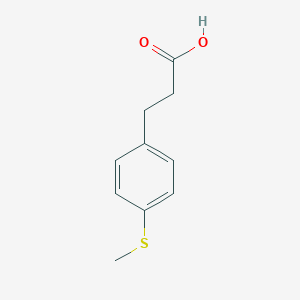
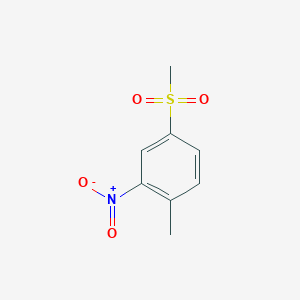
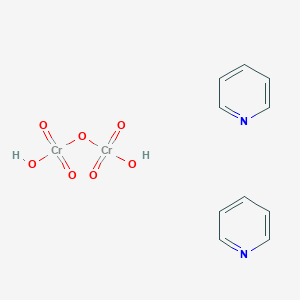
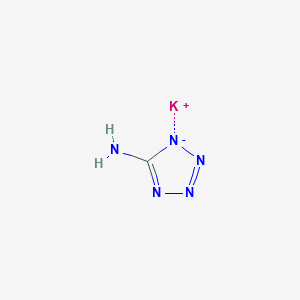
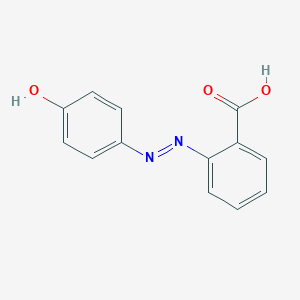
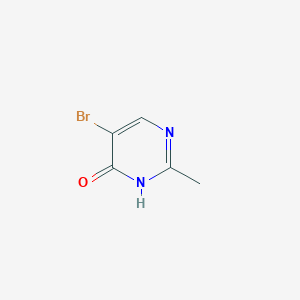
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
